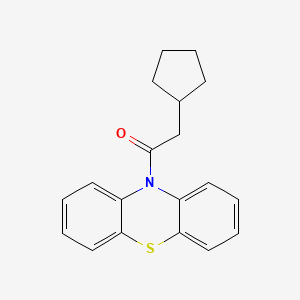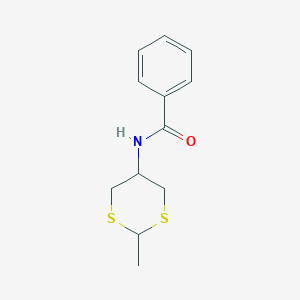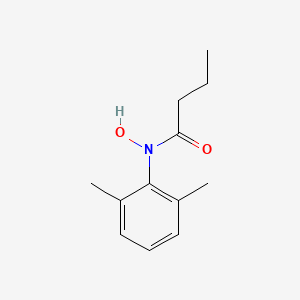
2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a cyclopentyl group attached to an ethanone moiety, which is further linked to a phenothiazine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one typically involves the chloroacetylation of phenothiazine. This process yields 2-chloro-1-(10H-phenothiazin-10-yl)ethan-1-one, which can then be further reacted with cyclopentyl derivatives to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of phenothiazine derivatives on biological systems.
Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, making this compound a potential candidate for drug development.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one involves its interaction with various molecular targets. Phenothiazine derivatives typically act as antagonists on dopaminergic, serotonergic, and histaminergic receptors. This interaction can lead to a range of effects, including antipsychotic, antiemetic, and sedative properties .
Comparación Con Compuestos Similares
Similar Compounds
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride: This compound is similar in structure but contains an amine group instead of a cyclopentyl group.
2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one: This compound is a precursor in the synthesis of 2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one.
Uniqueness
This compound is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or industrial chemical.
Propiedades
Número CAS |
828266-42-8 |
|---|---|
Fórmula molecular |
C19H19NOS |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
2-cyclopentyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C19H19NOS/c21-19(13-14-7-1-2-8-14)20-15-9-3-5-11-17(15)22-18-12-6-4-10-16(18)20/h3-6,9-12,14H,1-2,7-8,13H2 |
Clave InChI |
STHUEJSSXJRXMF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide](/img/structure/B12539715.png)

![3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde](/img/structure/B12539727.png)

![3,3'-(Benzylimino)bis[N-(2-aminoethyl)propanamide]](/img/structure/B12539730.png)

![3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one](/img/structure/B12539737.png)


![({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12539763.png)


